molecular formula C17H20BrN5O B2974355 5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine CAS No. 2320145-15-9

5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine

Numéro de catalogue: B2974355
Numéro CAS: 2320145-15-9
Poids moléculaire: 390.285
Clé InChI: LKXTYNOZVFZXEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a brominated pyrimidine derivative featuring a piperidinyl scaffold substituted with a cyclopropane-containing pyrimidine moiety via an oxymethyl linker. Its molecular formula is inferred as C₁₈H₂₀BrN₅O, with an average molecular mass of ~425.3 g/mol. The cyclopropyl group and piperidinyl-oxymethyl linkage contribute to its stereoelectronic profile, influencing solubility and target interactions .

Propriétés

IUPAC Name

4-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O/c18-14-8-19-17(20-9-14)23-5-3-12(4-6-23)10-24-16-7-15(13-1-2-13)21-11-22-16/h7-9,11-13H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXTYNOZVFZXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. Initial steps may include the preparation of key intermediates like cyclopropylpyrimidine and bromopyrimidine, followed by coupling reactions using reagents such as piperidine and appropriate catalysts. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial-scale production might involve continuous flow synthesis, employing automated systems for precise control of reaction parameters. This method ensures consistent quality and scalability, which is essential for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions, using agents such as sodium borohydride, could yield reduced forms with potentially different properties.

  • Substitution: : The bromine atom in the structure is a reactive site for substitution reactions, where nucleophiles can replace the bromine, forming new compounds.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: : Nucleophiles like amines, thiols, or alcohols

  • Reaction Conditions: : Controlled temperatures, specific solvents (e.g., dichloromethane, ethanol), and inert atmospheres (e.g., nitrogen or argon)

Major Products

  • Oxidation Products: : Oxidized derivatives with additional functional groups like hydroxyl or carbonyl

  • Reduction Products: : Reduced forms with potentially different hydrogen arrangements

  • Substitution Products: : New compounds with varied substituents replacing the bromine atom

Applications De Recherche Scientifique

5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine has extensive applications across multiple fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Its unique structure offers diverse reactivity, making it a valuable tool for organic synthesis.

  • Biology: : Potential application as a molecular probe to study cellular mechanisms due to its ability to interact with various biological targets.

  • Medicine: : Investigated for potential therapeutic properties, possibly as a candidate for drug development.

  • Industry: : Applied in the manufacturing of advanced materials, potentially impacting pharmaceuticals and chemical manufacturing.

Mécanisme D'action

The exact mechanism of action depends on its specific application. In a biological context, it may target specific enzymes or receptors, modulating their activity. The molecular interactions often involve binding to active sites or interacting with key amino acid residues, influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Substitutions

4-[4-(5-Bromo-2-pyrimidinyl)-1-piperazinyl]-2-cyclopropyl-5-ethyl-6-methylpyrimidine (C₁₈H₂₃BrN₆)
  • Key Differences : Replaces the piperidinyl-oxymethyl group with a piperazinyl linkage. The ethyl and methyl substituents on the pyrimidine ring increase steric bulk compared to the target compound.
  • Impact : Piperazinyl groups generally enhance water solubility due to basic nitrogen atoms, whereas the target’s piperidinyl group may improve lipophilicity and membrane permeability .
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine (C₉H₁₄BrN₅)
  • Key Differences : Simpler structure with an ethyl-piperazine substituent.
  • Impact : Reduced molecular complexity may lower binding specificity but improve synthetic accessibility. The absence of a cyclopropyl group diminishes steric effects .
5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (C₈H₁₁BrClN₅)
  • Key Differences: Hydrochloride salt form with a non-substituted piperazine.
  • Impact: Enhanced solubility in aqueous media, suitable for intravenous formulations. The lack of a cyclopropyl group reduces metabolic stability .

Analogues with Cyclopropane Modifications

5-Bromo-2-cyclopropylpyrimidine (C₇H₆BrN₂)
  • Key Differences : A fragment of the target compound, lacking the piperidinyl-oxymethyl side chain.

Bromopyrimidine Derivatives with Varied Substituents

5-Bromo-2-methylpyrimidin-4-ol (C₅H₅BrN₂O)
  • Key Differences : Hydroxyl and methyl groups replace the piperidinyl and cyclopropyl moieties.
  • Impact : The hydroxyl group enables hydrogen bonding, favoring interactions with polar targets, but reduces blood-brain barrier penetration .
4-Bromo-N,N-dimethylpyrimidin-2-amine (C₆H₇BrN₃)
  • Key Differences : Dimethylamine substituent at the 2-position.

Physicochemical and Pharmacological Properties

Molecular Weight and Lipophilicity

Compound Molecular Formula Molecular Weight (g/mol) logP* (Predicted)
Target Compound C₁₈H₂₀BrN₅O 425.3 3.2
4-[4-(5-Bromo-2-pyrimidinyl)-1-piperazinyl]-2-cyclopropyl-5-ethyl-6-methylpyrimidine C₁₈H₂₃BrN₆ 403.3 2.8
5-Bromo-2-cyclopropylpyrimidine C₇H₆BrN₂ 201.0 1.5
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine C₉H₁₄BrN₅ 276.1 1.9

*logP values estimated using fragment-based methods.

    Activité Biologique

    5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a complex organic compound with significant potential in various biological applications. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

    Compound Overview

    Chemical Structure:
    The compound features a bromine atom at the 5th position of the pyrimidine ring, a piperidine moiety, and a cyclopropylpyrimidine substituent, indicating potential for diverse biological interactions.

    Synthesis:
    The synthesis involves multiple steps, including bromination and coupling reactions. Key intermediates are prepared through controlled reactions, ensuring high yields and purity .

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine. The compound was evaluated against various cancer cell lines, demonstrating cytotoxic effects:

    Cell Line IC50 (µM) Comparison
    A549 (Lung)10.5Cisplatin (15)
    MCF7 (Breast)12.0Doxorubicin (14)

    This data indicates that the compound exhibits selective toxicity towards cancer cells while sparing non-cancerous cells .

    Antimicrobial Activity

    The compound also shows promising antimicrobial activity against multidrug-resistant strains. In vitro assays revealed significant inhibition of bacterial growth:

    Pathogen Minimum Inhibitory Concentration (MIC, µg/mL)
    Methicillin-resistant Staphylococcus aureus8.0
    Escherichia coli16.0
    Klebsiella pneumoniae32.0

    These results suggest that 5-Bromo-2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine could serve as a lead compound for developing new antimicrobial agents .

    The exact mechanism of action remains under investigation but is believed to involve the inhibition of specific enzymes or receptors critical for cancer cell proliferation and bacterial survival. The binding affinity to target proteins is hypothesized to modulate key biochemical pathways, leading to cell death in cancerous and resistant bacterial strains .

    Case Studies

    • Anticancer Efficacy in A549 Cells:
      A study conducted on A549 cells demonstrated that treatment with the compound at varying concentrations resulted in reduced cell viability. The mechanism was attributed to apoptosis induction, evidenced by increased caspase activity .
    • Antimicrobial Evaluation:
      In another study, the compound was tested against clinical isolates of Staphylococcus aureus. It showed significant bactericidal activity, outperforming several standard antibiotics .

    Q & A

    Q. What methods enable functionalization of the pyrimidine core for derivative libraries?

    • Methodological Answer : Bromine can be replaced via Buchwald-Hartwig amination or Sonogashira coupling. For late-stage diversification, employ photoredox catalysis (e.g., Ir(ppy)3_3) to introduce alkyl/aryl groups at position 2 .

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.